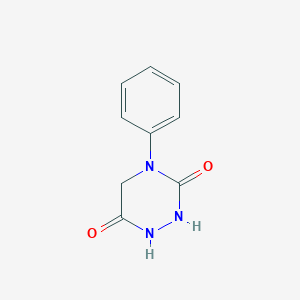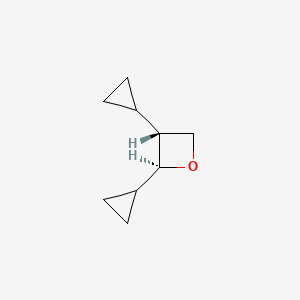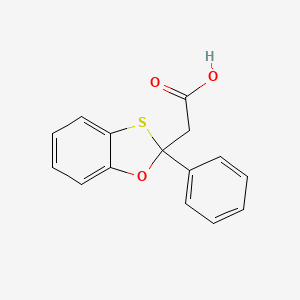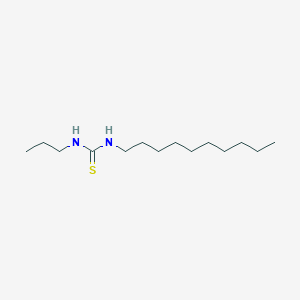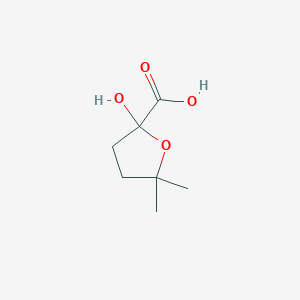![molecular formula C12H18OS2 B14516545 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde CAS No. 62641-97-8](/img/structure/B14516545.png)
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9,9-Trimethyl-1,4-dithiaspiro[45]dec-6-ene-8-carbaldehyde is a chemical compound with the molecular formula C12H18OS2 It is characterized by its unique spiro structure, which includes two sulfur atoms and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the reaction of a suitable dithiol with a ketone or aldehyde precursor under acidic conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The sulfur atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carboxylic acid.
Reduction: Formation of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-methanol.
Substitution: Formation of various substituted spiro compounds depending on the nucleophile used.
Applications De Recherche Scientifique
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spiro structure and sulfur atoms may also contribute to its reactivity and ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one: Similar spiro structure but contains oxygen atoms instead of sulfur.
7,9,9-Trimethyl-1,4-thiaspiro[4.5]dec-6-ene-8-carbaldehyde: Contains only one sulfur atom in the spiro structure.
Uniqueness
7,9,9-Trimethyl-1,4-dithiaspiro[45]dec-6-ene-8-carbaldehyde is unique due to its dual sulfur atoms in the spiro structure, which can impart distinct chemical properties and reactivity compared to similar compounds
Propriétés
Numéro CAS |
62641-97-8 |
|---|---|
Formule moléculaire |
C12H18OS2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
7,9,9-trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde |
InChI |
InChI=1S/C12H18OS2/c1-9-6-12(14-4-5-15-12)8-11(2,3)10(9)7-13/h6-7,10H,4-5,8H2,1-3H3 |
Clé InChI |
OVAIPKDZCBCPSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2(CC(C1C=O)(C)C)SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


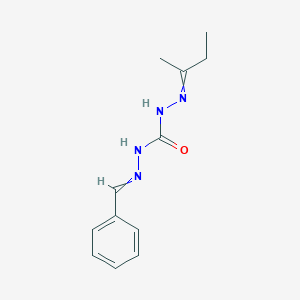
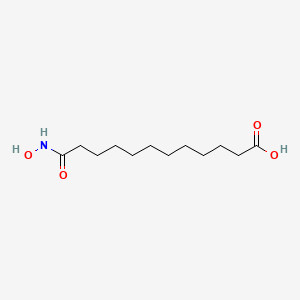
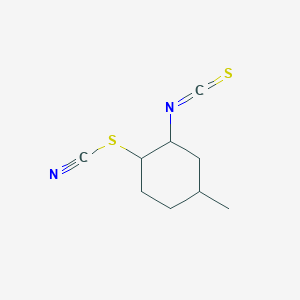
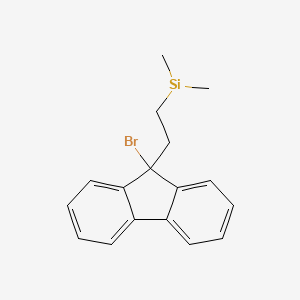
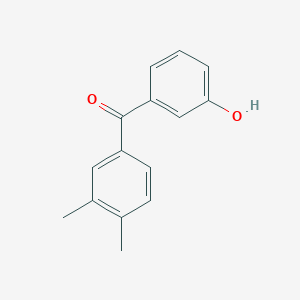
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

